Cas no 2229261-13-4 (1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol)

1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol
- EN300-1789072
- 2229261-13-4
- 1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol
-
- インチ: 1S/C12H15NO3/c1-8-3-4-10(13(15)16)7-11(8)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3
- InChIKey: PYQDACYWYALVSX-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1(C2C=C(C=CC=2C)[N+](=O)[O-])CC1
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789072-10.0g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1789072-0.25g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1789072-10g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1789072-0.5g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1789072-0.05g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1789072-0.1g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1789072-1g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1789072-1.0g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1789072-2.5g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1789072-5.0g |
1-[1-(2-methyl-5-nitrophenyl)cyclopropyl]ethan-1-ol |
2229261-13-4 | 5g |
$3313.0 | 2023-06-02 |
1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-olに関する追加情報
Research Brief on 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol (CAS: 2229261-13-4) in Chemical Biology and Pharmaceutical Applications
The compound 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol (CAS: 2229261-13-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and nitrophenyl functional groups, exhibits promising potential in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and applications in targeting specific biological pathways, making it a compound of interest for therapeutic interventions.
Recent research has highlighted the synthetic pathways for 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol, emphasizing its efficient production through multi-step organic reactions. Key methodologies include palladium-catalyzed cross-coupling and cyclopropanation reactions, which have been optimized to yield high purity and scalability. These advancements are critical for ensuring the compound's availability for further pharmacological testing and potential commercialization.
Pharmacological evaluations of 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol have revealed its activity as a modulator of specific enzyme systems, particularly those involved in inflammatory and oxidative stress pathways. In vitro studies demonstrate its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), suggesting potential applications in treating inflammatory diseases and neurodegenerative disorders. These findings are supported by molecular docking studies, which indicate strong binding affinities to active sites of target proteins.
In vivo studies have further explored the therapeutic potential of this compound. Animal models of inflammation and neurodegeneration have shown significant reductions in pathological markers following treatment with 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol. Notably, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized, providing insights into its suitability for oral administration and long-term use.
The safety and toxicological profile of 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol have also been investigated. Preliminary toxicology studies indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are required to fully assess its potential off-target effects and long-term toxicity, particularly in human clinical trials.
In conclusion, 1-1-(2-methyl-5-nitrophenyl)cyclopropylethan-1-ol (CAS: 2229261-13-4) represents a promising candidate for drug development, with demonstrated efficacy in modulating key biological pathways. Ongoing research aims to optimize its pharmacological properties and explore its therapeutic applications in greater depth. The compound's unique chemical structure and biological activity position it as a valuable tool for advancing our understanding of disease mechanisms and developing novel treatments.
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